meso-Tetratolylporphyrin-Ni(II)
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Overview
Description
meso-Tetratolylporphyrin-Ni(II): is a metalloporphyrin complex where nickel is coordinated to the nitrogen atoms of the porphyrin ring. Porphyrins are a group of organic compounds, known for their role in biological systems such as hemoglobin and chlorophyll. meso-Tetratolylporphyrin-Ni(II) is particularly interesting due to its unique structural and electronic properties, making it valuable in various scientific and industrial applications.
Mechanism of Action
Target of Action
meso-Tetratolylporphyrin-Ni(II) is a type of porphyrin, a class of compounds that play a central role in important biological processes Porphyrins in general are known to interact with various biological targets due to their unique structure and properties .
Mode of Action
Porphyrins, including meso-tetratolylporphyrin-ni(ii), are known for their unique photophysical properties, high stability, and catalytic activity in chemical, photochemical, and electrochemical processes . These properties allow them to interact with their targets in various ways, leading to different outcomes depending on the specific context.
Biochemical Pathways
Porphyrins are involved in several vital processes, including plant and bacterial photosynthesis, respiration, enzymatic catalysis, sulfite and nitro reduction, and methanogenesis .
Result of Action
Porphyrins and their analogs are known to have a wide range of potential applications due to their unique properties, including use in catalysts for important processes, materials for medical, technical, and agricultural purposes, highly efficient sensor and optoelectronic devices, optical limiters, photosensitizers, solar energy converters, and optochemosensory materials .
Action Environment
Factors such as temperature, ph, and the presence of other chemicals can potentially influence the action of porphyrins .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of meso-Tetratolylporphyrin-Ni(II) typically involves the condensation of pyrrole with an aldehyde, followed by metallation with nickel salts. One common method is the Adler-Longo synthesis, which involves the reaction of pyrrole with p-tolualdehyde in the presence of an acid catalyst, such as trifluoroacetic acid, under reflux conditions. The resulting porphyrin is then metallated with nickel acetate in a suitable solvent like chloroform .
Industrial Production Methods: Industrial production of meso-Tetratolylporphyrin-Ni(II) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yields and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: meso-Tetratolylporphyrin-Ni(II) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the electronic properties of the nickel center and the porphyrin ring.
Common Reagents and Conditions:
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of nickel(III) porphyrin complexes, while reduction can yield nickel(I) species .
Scientific Research Applications
meso-Tetratolylporphyrin-Ni(II) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and hydrogenation.
Biology: The compound serves as a model for studying the function of metalloproteins and enzymes.
Medicine: meso-Tetratolylporphyrin-Ni(II) is explored for its potential in photodynamic therapy for cancer treatment.
Industry: It is utilized in the development of sensors and electronic materials due to its unique electronic properties.
Comparison with Similar Compounds
meso-Tetraphenylporphyrin-Ni(II): Similar structure but with phenyl groups instead of tolyl groups.
meso-Tetraarylporphyrin-Ni(II): General class of compounds with various aryl substituents.
meso-Tetra(4-pyridyl)porphyrin-Ni(II): Contains pyridyl groups, offering different electronic properties.
Uniqueness: meso-Tetratolylporphyrin-Ni(II) is unique due to the presence of tolyl groups, which influence its solubility, stability, and reactivity. These properties make it particularly suitable for specific applications in catalysis and materials science.
Properties
CAS No. |
58188-46-8 |
---|---|
Molecular Formula |
C48H36N4Ni |
Molecular Weight |
727.5 g/mol |
IUPAC Name |
nickel(2+);5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,24-diide |
InChI |
InChI=1S/C48H36N4.Ni/c1-29-5-13-33(14-6-29)45-37-21-23-39(49-37)46(34-15-7-30(2)8-16-34)41-25-27-43(51-41)48(36-19-11-32(4)12-20-36)44-28-26-42(52-44)47(40-24-22-38(45)50-40)35-17-9-31(3)10-18-35;/h5-28H,1-4H3;/q-2;+2 |
InChI Key |
IOHXPIBPINLQIS-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C)C8=CC=C(C=C8)C)C=C4)C9=CC=C(C=C9)C)N3.[Ni] |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C)C8=CC=C(C=C8)C)C=C4)C9=CC=C(C=C9)C)[N-]3.[Ni+2] |
solubility |
not available |
Origin of Product |
United States |
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